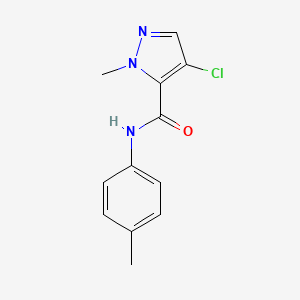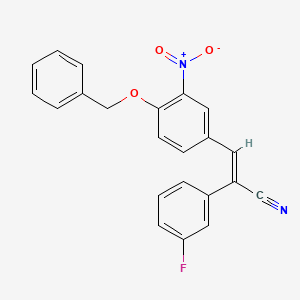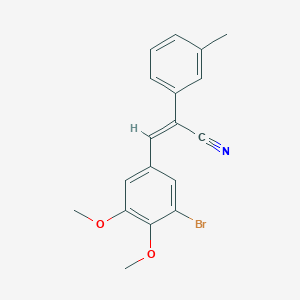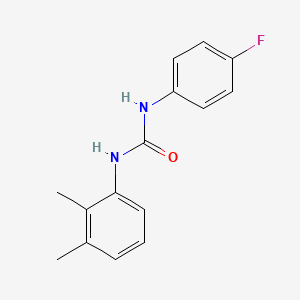![molecular formula C20H16FNO2 B5458036 2-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]QUINOLIN-8-YL PROPANOATE](/img/structure/B5458036.png)
2-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]QUINOLIN-8-YL PROPANOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1E)-2-(2-Fluorophenyl)ethenyl]quinolin-8-yl propanoate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 2-fluorophenyl group and a propanoate ester, making it a molecule of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-fluorophenyl)ethenyl]quinolin-8-yl propanoate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a Heck reaction, where 2-fluoroiodobenzene is coupled with a suitable quinoline derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the quinoline derivative with propanoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the double bond in the 2-fluorophenylethenyl group, converting it to a single bond and forming a saturated derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
2-[(1E)-2-(2-Fluorophenyl)ethenyl]quinolin-8-yl propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoline core.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials with specific electronic properties.
作用機序
The mechanism of action of 2-[(1E)-2-(2-fluorophenyl)ethenyl]quinolin-8-yl propanoate involves its interaction with specific molecular targets:
DNA Gyrase and Topoisomerase IV: The compound can inhibit these enzymes, leading to the disruption of DNA replication and transcription in microbial cells.
Cell Signaling Pathways: It may interfere with cell signaling pathways involved in cancer cell proliferation and survival, thereby exerting anticancer effects.
類似化合物との比較
Similar Compounds
- 2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl propanoate
- 2-[(1E)-2-(2-Fluorophenyl)ethenyl]quinolin-8-yl acetate
- 2-[(1E)-2-(2-Fluorophenyl)ethenyl]quinolin-8-yl butanoate
Uniqueness
2-[(1E)-2-(2-Fluorophenyl)ethenyl]quinolin-8-yl propanoate is unique due to its specific substitution pattern and the presence of the propanoate ester, which may confer distinct biological activities and physicochemical properties compared to its analogs.
特性
IUPAC Name |
[2-[(E)-2-(2-fluorophenyl)ethenyl]quinolin-8-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c1-2-19(23)24-18-9-5-7-15-11-13-16(22-20(15)18)12-10-14-6-3-4-8-17(14)21/h3-13H,2H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHVLGNXARFLDY-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5457980.png)

![N-[4-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobutan-2-yl]acetamide](/img/structure/B5457994.png)
![3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile](/img/structure/B5458000.png)
![2-(4-tert-butyl-N-[(E)-2-phenylethenyl]anilino)-1-hydroxyanthracene-9,10-dione](/img/structure/B5458008.png)

![3-[2-(3,4-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5458015.png)
![N-methyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5458028.png)
![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5458049.png)
![(4R)-N-methyl-4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5458053.png)

